molecular formula C21H14F6NOPS B3042521 N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide CAS No. 646497-38-3

N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide

Cat. No.: B3042521
CAS No.: 646497-38-3
M. Wt: 473.4 g/mol
InChI Key: UUHIEAQHGNHXHY-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide is a compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include the presence of trifluoromethyl groups and a diphenylphosphoryl moiety. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)aniline with diphenylphosphoryl chloride to form an intermediate, which is then treated with a thiourea derivative to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is utilized in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide involves its ability to interact with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and other proteins. Its trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide can be compared with other similar compounds, such as:

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound shares the trifluoromethylphenyl motif but lacks the diphenylphosphoryl group, resulting in different reactivity and applications.

    Diphenylphosphoryl azide: While this compound contains the diphenylphosphoryl group, it does not have the trifluoromethylphenyl moiety, leading to distinct chemical properties and uses.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-diphenylphosphorylmethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6NOPS/c22-20(23,24)14-11-15(21(25,26)27)13-16(12-14)28-19(31)30(29,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHIEAQHGNHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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